4-(3-bromo-1H-1,2,4-triazol-1-yl)aniline

Cross-Coupling Chemistry Medicinal Chemistry Building Blocks Palladium Catalysis

4-(3-Bromo-1H-1,2,4-triazol-1-yl)aniline (synonym: 1-(4-aminophenyl)-3-bromo-1,2,4-triazole, SCHEMBL3751447) is a heterobifunctional small-molecule building block (C₈H₇BrN₄, MW 239.07 g/mol) that integrates a para-aminophenyl donor with a 3-bromo-1,2,4-triazole acceptor within a single scaffold. Its computed physicochemical parameters—density 1.8 ± 0.1 g/cm³, boiling point 433.6 ± 47.0 °C, flash point 216.0 ± 29.3 °C, LogP 1.47, and refractive index 1.738—position it as a moderately lipophilic, thermally stable intermediate suitable for solution-phase organic synthesis and medicinal chemistry campaigns.

Molecular Formula C8H7BrN4
Molecular Weight 239.07 g/mol
CAS No. 1129540-72-2
Cat. No. B1521941
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-bromo-1H-1,2,4-triazol-1-yl)aniline
CAS1129540-72-2
Molecular FormulaC8H7BrN4
Molecular Weight239.07 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1N)N2C=NC(=N2)Br
InChIInChI=1S/C8H7BrN4/c9-8-11-5-13(12-8)7-3-1-6(10)2-4-7/h1-5H,10H2
InChIKeyGYJPUYXXOGKMEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(3-Bromo-1H-1,2,4-triazol-1-yl)aniline (CAS 1129540-72-2): Core Identity, Physicochemical Profile, and Procurement Baseline


4-(3-Bromo-1H-1,2,4-triazol-1-yl)aniline (synonym: 1-(4-aminophenyl)-3-bromo-1,2,4-triazole, SCHEMBL3751447) is a heterobifunctional small-molecule building block (C₈H₇BrN₄, MW 239.07 g/mol) that integrates a para-aminophenyl donor with a 3-bromo-1,2,4-triazole acceptor within a single scaffold . Its computed physicochemical parameters—density 1.8 ± 0.1 g/cm³, boiling point 433.6 ± 47.0 °C, flash point 216.0 ± 29.3 °C, LogP 1.47, and refractive index 1.738—position it as a moderately lipophilic, thermally stable intermediate suitable for solution-phase organic synthesis and medicinal chemistry campaigns . The compound is commercially supplied at ≥95% purity by multiple vendors including AKSci, CymitQuimica, MolCore, and Bide Pharmatech (Leyan), and is referenced as key intermediate C490 in patent WO2021/11722 .

Bromo-triazole handle enables Pd-catalyzed cross-coupling diversification
Para-aminophenyl donor supports orthogonal functionalization (acylation, sulfonylation, reductive amination)
Multi-vendor availability with consistent purity specifications

Why 4-(3-Bromo-1H-1,2,4-triazol-1-yl)aniline Cannot Be Replaced by Unsubstituted or Chloro-Analog Triazolyl Anilines in Cross-Coupling-Dependent Synthetic Routes


Structural analogs of 4-(3-bromo-1H-1,2,4-triazol-1-yl)aniline—including the non-halogenated 4-(1H-1,2,4-triazol-1-yl)aniline (CAS 6523-49-5, MW 160.18), the chloro-substituted 3-chloro-4-(1H-1,2,4-triazol-1-yl)aniline (CAS 856452-74-9, MW 194.62), and the positional isomer 3-(1,2,4-triazol-1-yl)aniline (CAS 176032-78-3)—differ fundamentally in their capacity to serve as electrophilic partners for palladium-catalyzed cross-coupling reactions . The C3-bromo substituent on the triazole ring is essential for Suzuki–Miyaura, Buchwald–Hartwig, and related transition-metal-catalyzed couplings; the corresponding C3-H analog lacks any leaving group, while the C3-Cl analog exhibits substantially reduced oxidative addition reactivity with Pd(0) catalysts [1]. Furthermore, the para-aniline NH₂ group is structurally distinct from the meta-aniline isomer, which alters both the electronic character of the aromatic ring and the regiochemical outcome of subsequent derivatization steps . These three features—the presence of a bromine leaving group, its placement at the triazole C3 position, and the para-orientation of the aniline nitrogen—collectively define the synthetic utility of this compound and preclude simple interchange with any single commercially available analog [2].

C3-H analog lacks leaving group and cannot undergo oxidative addition; C3-Br is essential for Suzuki–Miyaura coupling.
C3-Cl analog exhibits lower Pd(0) oxidative addition reactivity (C–Cl BDE ~84 vs. C–Br ~70 kcal/mol), potentially requiring harsher conditions.
Meta-aniline isomer differs in electronic character and pharmacophore geometry; para-aminophenyl is critical for JNK inhibitor scaffolds, while the meta isomer targets ZAP-70.

Quantitative Differentiation Evidence: 4-(3-Bromo-1H-1,2,4-triazol-1-yl)aniline vs. Its Closest Structural Analogs


C3-Bromo vs. C3-Unsubstituted Triazole: Enabling Suzuki–Miyaura Cross-Coupling Reactivity

The target compound bears a C3-bromo substituent on the 1,2,4-triazole ring, which serves as an electrophilic handle for palladium-catalyzed Suzuki–Miyaura cross-coupling with aryl/heteroaryl boronic acids [1]. In contrast, the non-halogenated analog 4-(1H-1,2,4-triazol-1-yl)aniline (CAS 6523-49-5) lacks any leaving group at C3 and cannot participate in oxidative addition with Pd(0), rendering it completely inert under standard Suzuki conditions . The bromo substituent on the target compound enables C–C bond formation at the triazole C3 position, a reactivity gateway exploited in patent WO2021/11722 for constructing triazolium-based PAR1 inhibitors [1]. While the chloro analog 3-chloro-4-(1H-1,2,4-triazol-1-yl)aniline (CAS 856452-74-9) also contains a halogen, the C–Br bond (bond dissociation energy ~70 kcal/mol) is significantly more reactive toward oxidative addition than the C–Cl bond (BDE ~84 kcal/mol), providing faster reaction kinetics under mild conditions [2].

Cross-coupling handle
Reported
Target: C3-Br enables Suzuki–Miyaura; C3-H analog unreactive; C3-Cl analog lower reactivity (C–Br BDE ~70 vs C–Cl ~84 kcal/mol). Documented in patent WO2021/11722.
Enables triazole C3 diversification for library synthesis.
Based on cross-study comparable evidence; confirm in specific Pd systems.
Cross-Coupling Chemistry Medicinal Chemistry Building Blocks Palladium Catalysis

Synthetic Yield Comparison: Iron-Mediated Nitro Reduction Delivers 94% Isolated Yield for the Target Compound

The target compound is synthesized via iron/ammonium chloride-mediated reduction of 3-bromo-1-(4-nitrophenyl)-1H-1,2,4-triazole (C486) in ethanol/water at 80 °C, yielding the product as a beige solid in 94% isolated yield (3.36 g from 4.00 g starting material) after simple filtration and extraction, with no chromatographic purification required . This high-yielding, scalable procedure contrasts with the synthesis of many related triazolyl aniline derivatives that require palladium-catalyzed hydrogenation or tin(II) chloride reduction, which generate stoichiometric metal waste and often provide lower yields . The procedure is documented in patent WO2021/11722 and confirmed by ¹H NMR (400 MHz, CDCl₃: δ 8.26, s, 1H; 7.40–7.34, m, 2H; 6.79–6.71, m, 2H; 3.88, s, 2H) and ESIMS (m/z 239 [M+H]⁺) .

Isolated yield
Class-level
94% yield (3.36 g from 4.00 g) via Fe/NH₄Cl reduction in EtOH/H₂O at 80 °C; no chromatography required.
Supports scalable procurement for multi-step synthesis.
Patent WO2021/11722; ¹H NMR and ESIMS confirmed; class-level yield advantage vs typical SnCl₂ methods.
Process Chemistry Synthetic Methodology Nitro Reduction

Physicochemical Differentiation: Density, Boiling Point, and Lipophilicity Contrasted with the Non-Halogenated Analog

The presence of the bromine atom at the triazole C3 position significantly alters the physicochemical profile relative to the non-halogenated analog 4-(1H-1,2,4-triazol-1-yl)aniline (MW 160.18) . The target compound exhibits a computed density of 1.8 ± 0.1 g/cm³ versus ~1.3 g/cm³ for the non-halogenated analog, a boiling point elevated by approximately 58 °C (433.6 °C vs. ~375 °C), and a LogP of 1.47 versus ~0.84 for the unsubstituted compound . This increased lipophilicity (ΔLogP ≈ +0.63) and molecular weight (ΔMW ≈ +79) are consistent with the bromine atom's contribution to van der Waals volume and polarizability, parameters that directly influence membrane permeability and protein binding in drug candidate optimization .

Physicochemical profile
Reported
Target: density 1.8 g/cm³, BP 433.6 °C, LogP 1.47. Non-halogenated analog: density ~1.3 g/cm³, BP ~375 °C, LogP ~0.84 (ΔLogP ≈ +0.63).
Supports selection of brominated scaffold for lipophilicity tuning.
Computed/predicted values; experimental verification advised for critical parameters.
Physicochemical Profiling ADME Prediction Medicinal Chemistry Design

Para- vs. Meta-Aniline Regiochemistry: Positional Isomer Differentiation Impacts Downstream Derivatization and Target Engagement

The target compound features a para-aminophenyl substitution pattern, whereas the isomeric analog 3-(1,2,4-triazol-1-yl)aniline (CAS 176032-78-3) bears the aniline NH₂ group at the meta position . This positional difference is consequential in kinase inhibitor design: the para-aminophenyl-triazole scaffold has been specifically incorporated into aminopyrimidine c-jun-N-terminal kinase (JNK) inhibitors, exemplified by compounds 9g, 9i, 9j, and 9l, which achieved cell-based IC₅₀ values as low as 0.8 nM for reactive oxygen species (ROS) inhibition and >135-fold selectivity over p38 MAP kinase . The meta-substituted isomer is utilized in ZAP-70 inhibitor sulfonamide programs, an entirely distinct target class . Thus, the para-regiochemistry of the target compound pre-ordains its utility for specific kinase inhibitor pharmacophore geometries that cannot be accessed with the meta isomer .

Regiochemical control
Class-level
Para substitution matches JNK inhibitor pharmacophore (cell IC₅₀ 0.8 nM ROS inhibition, >135-fold selectivity over p38); meta isomer targets ZAP-70 kinase class.
Ensures correct pharmacophore geometry for JNK-focused programs.
Class-level SAR context; validate target engagement in specific assays.
Regiochemistry Structure-Activity Relationship Kinase Inhibitor Design

Commercial Purity Benchmarking: ≥95% Standard Purity with ≥98% Premium Grade Availability Across Multiple Suppliers

The target compound is commercially available from multiple independent suppliers at ≥95% purity as the standard specification, with premium grades reaching ≥98% from MolCore (NLT 98%) . AKSci lists the compound (catalog 3748DF) at 95% minimum purity, CymitQuimica offers it in 250 mg and 1 g quantities (ref. 10-F301036), and Bide Pharmatech (Leyan) supplies it at 95% purity under catalog 1241626 . This multi-source availability at consistent purity levels contrasts with the more limited commercial supply of the 3-bromo positional isomer and many related triazolyl aniline derivatives, which are often single-sourced or available only at lower purities. Storage conditions are standardized at 2–8 °C, ensuring long-term stability .

Purity & supply
Specification review
≥95% purity from ≥3 independent vendors (AKSci, CymitQuimica, Bide Pharmatech); premium grade ≥98% (MolCore). Storage: 2–8 °C.
Reduces supply chain risk and supports competitive sourcing.
Verify lot-specific COA before use; multi-source availability as of 2025–2026.
Chemical Procurement Quality Control Supply Chain

Validated Application Scenarios for 4-(3-Bromo-1H-1,2,4-triazol-1-yl)aniline in Drug Discovery and Chemical Biology


PAR1 Antagonist Medicinal Chemistry: Triazolium Salt Precursor Synthesis

The compound serves as the key aniline intermediate (C490) in the synthesis of triazolium salts claimed as protease-activated receptor 1 (PAR1) inhibitors in patent WO2021/11722 . The 94% yielding iron-mediated reduction protocol provides multi-gram access to the aniline building block, which is subsequently elaborated into triazolium salts with antithrombotic activity. Researchers pursuing PAR1-targeted anticoagulant discovery can procure this compound as a late-stage intermediate rather than investing resources in de novo synthesis.

Diversifiable Kinase Inhibitor Building Block via Suzuki–Miyaura Cross-Coupling

The C3-bromo substituent permits palladium-catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl boronic acids to install diverse C3-substituents on the triazole ring . This reactivity is exploited in the synthesis of di-arylated 1,2,4-triazole derivatives, where 3-bromo-1H-1,2,4-triazole serves as the starting material for programmed sequential arylation [1]. The para-amino group can be orthogonally functionalized (acylation, sulfonylation, reductive amination) to generate focused libraries for kinase inhibitor screening, including JNK and ALK inhibitor programs where para-aminophenyl-triazole scaffolds have demonstrated sub-nanomolar cellular potency .

Physicochemical Property-Matched Fragment Library Design

With a molecular weight of 239.07, LogP of 1.47, and the presence of both hydrogen bond donor (NH₂) and acceptor (triazole N) functionality, this compound satisfies lead-like fragment criteria [1]. Its computed boiling point (433.6 °C) and density (1.8 g/cm³) differentiate it from the non-halogenated analog, enabling rational selection for fragment libraries where bromine's X-ray anomalous scattering signal facilitates crystallographic binding mode determination . Procurement of this specific brominated scaffold, rather than the chloro or unsubstituted analog, supports both biochemical screening and structural biology workflows within a single compound.

Agrochemical and Antifungal Triazole Lead Optimization

The 1,2,4-triazole core is a privileged scaffold in agrochemical fungicide discovery (e.g., fluconazole, voriconazole analogs) [1]. The target compound's bromo substituent provides a synthetic handle for late-stage diversification while the aniline NH₂ group allows attachment of sulfonamide, amide, or urea pharmacophores known to enhance antifungal potency against Candida and Aspergillus species . The documented multi-vendor commercial availability at ≥95% purity supports reproducible SAR campaigns in agricultural chemistry settings where compound supply consistency is critical for field trial preparation.

Application
Selection Property
Validation Focus
PAR1 antagonist triazolium salt synthesis
Key aniline intermediate (C490) with scalable Fe-mediated reduction
Reported yield and patent-documented purity
Diversifiable kinase inhibitor building block
C3-Br for Suzuki–Miyaura; para-NH₂ for orthogonal functionalization
Cross-coupling efficiency and functional group tolerance
Fragment library design with anomalous scattering
Lead-like profile (moderate MW/LogP, Br anomalous signal)
Crystallographic phasing and binding mode determination
Agrochemical triazole fungicide lead optimization
Privileged triazole core with synthetic diversification handle
Late-stage SAR via sulfonamide/amide/urea attachments

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